molecular formula C9H6Br2FN3 B2416128 3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 320424-28-0

3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B2416128
CAS No.: 320424-28-0
M. Wt: 334.974
InChI Key: GVAUUMTWEGFRGT-UHFFFAOYSA-N
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Description

The compound “3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of a triazole ring, with bromine atoms attached at the 3 and 5 positions, and a 4-fluorophenylmethyl group attached at the 1 position .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation . The presence of bromine atoms might make this compound a good candidate for cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of bromine atoms might increase its molecular weight and potentially its reactivity .

Scientific Research Applications

Fluorine-Proton Coupling in Triazole Derivatives

1,2,4-triazole derivatives, including those with fluorophenyl substituents, demonstrate significant long-range 19F-1H and 19F-13C through-space coupling, as observed in their NMR spectra. This proximity of fluorine to other nuclei is crucial in various scientific studies, including X-ray analysis and NOE difference spectroscopy (Kane et al., 1995).

Antimicrobial Properties

1,2,4-Triazole derivatives, particularly those substituted with halogen groups, exhibit enhanced antimicrobial properties. This makes them valuable in the development of new antimicrobial agents and studies on drug resistance (Desabattina et al., 2014).

Synthetic Methodologies

In the realm of synthetic chemistry, 1,2,4-triazoles, including those substituted with fluorophenyl groups, are used as intermediates in various syntheses. Their versatile reactions with nucleophiles to produce a wide range of compounds are of great interest (Zumbrunn, 1998).

Analysis of Physical-Chemical Properties

The physical-chemical properties of 1,2,4-triazole derivatives, including those with fluorophenyl groups, are extensively studied. These investigations include analysis of their solubility, crystallization, and molecular interactions, which are crucial in drug design and material science (Bihdan & Parchenko, 2018).

Interaction Studies

Detailed studies on intermolecular interactions, such as hydrogen bonding and π-π interactions in crystals of 1,2,4-triazoles, provide insights into their structural stability and potential applications in material science and molecular engineering (Panini et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Triazoles are known to have various biological activities, such as antimicrobial, antiviral, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Given the wide range of biological activities associated with triazoles, this compound could be a potential candidate for further study in medicinal chemistry .

Properties

IUPAC Name

3,5-dibromo-1-[(4-fluorophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAUUMTWEGFRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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